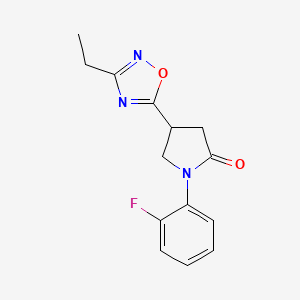

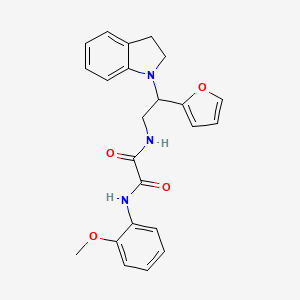

4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in sulfonamide derivatives, such as "4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide," stems from their broad range of applications in medicinal chemistry, organic synthesis, and material science. Sulfonamides are known for their versatility as synthetic intermediates and potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of fluorine atoms to enhance molecular properties like selectivity and potency. A study by Hashimoto et al. (2002) highlighted the enhancement of COX-2 inhibitor selectivity through the introduction of a fluorine atom, which could be an analogous approach for synthesizing the compound (Hashimoto et al., 2002).

Molecular Structure Analysis

Rodrigues et al. (2015) provided insights into the crystal structure analysis of sulfonamide derivatives, indicating how substituents like fluorine can influence molecular architecture, which is critical for understanding the structural aspects of "this compound" (Rodrigues et al., 2015).

Chemical Reactions and Properties

Fluorine's presence in sulfonamide compounds often facilitates unique chemical reactivity. The work by Pang et al. (2019) on N-fluorobenzenesulfonimide demonstrates fluorine's role in catalysis and could provide insights into the chemical behavior of fluorinated sulfonamides (Pang et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies like those conducted by Suchetan et al. (2015), which examine the crystal structures and intermolecular interactions of closely related compounds (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of sulfonamide derivatives, are significantly influenced by the presence of fluorine. The study by Yasui et al. (2011) on a novel electrophilic fluorinating reagent provides a glimpse into how fluorine can affect the chemical properties of sulfonamides (Yasui et al., 2011).

Scientific Research Applications

Selective Inhibition of Cyclooxygenase-2

Research has shown that derivatives of benzenesulfonamide, with specific fluorine atom introduction, can selectively inhibit cyclooxygenase-2 (COX-2) without significantly affecting cyclooxygenase-1 (COX-1). This selectivity is critical for developing therapeutic agents that target inflammation with minimal side effects. For instance, Hashimoto et al. (2002) synthesized a series of sulfonamide derivatives, finding that the introduction of a fluorine atom not only preserved COX-2 potency but also significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, Journal of Medicinal Chemistry, 2002.

Quantum Chemical and Molecular Dynamics Simulations

The corrosion inhibition properties of certain piperidine derivatives on iron were explored through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). These studies help understand the molecular interactions and efficacy of various sulfonamide derivatives in corrosion protection, providing insights into their potential applications in material science S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, Journal of The Taiwan Institute of Chemical Engineers, 2016.

Asymmetric Synthesis

The asymmetric synthesis of mirror images of molecules is crucial for creating compounds with specific biological activities. Yamamoto et al. (2011) achieved the enantiodivergent synthesis of 3'-fluorothalidomide by electrophilic fluorination using a single chiral molecule. This method demonstrates the potential of fluorine-containing sulfonamide derivatives in synthesizing enantiomerically pure compounds for pharmaceutical applications Takeshi Yamamoto, Yuka Suzuki, E. Ito, Etsuko Tokunaga, N. Shibata, Organic Letters, 2011.

Activation of Hydroxyl Groups for Covalent Attachment

The activation of hydroxyl groups on various solid supports using 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals, such as enzymes and antibodies, highlights another application in bioconjugate chemistry. This method facilitates the creation of bioselective separation tools and potential therapeutic applications Y. A. Chang, A. Gee, A. Smith, W. Lake, Bioconjugate Chemistry, 1992.

properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOPJKLMJBSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)

![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)